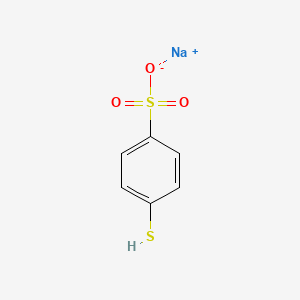

Sodium 4-mercaptobenzene sulfonate

Übersicht

Beschreibung

Sodium 4-mercaptobenzene sulfonate is a compound that has been used in various studies and applications . It is a potent nucleophile, meaning it can donate an electron pair to an electrophile to form a chemical bond .

Synthesis Analysis

Sodium 4-mercaptobenzene sulfonate can be synthesized from sodium dodecylbenzene sulfonate (SDBS) and formaldehyde using a simple reaction . Four products were obtained from this reaction, which were characterized by TGA, IR, UV, and MS to confirm the major chemicals in each sample .Molecular Structure Analysis

The molecular structure of Sodium 4-mercaptobenzene sulfonate is based on structures generated from information available in ECHA’s databases . The molecular formula is C9H11NaO3S .Chemical Reactions Analysis

Sodium 4-mercaptobenzene sulfonate has been shown to react rapidly in vitro with the direct-acting carcinogen β-propiolactone (BPL) . It was also shown to inhibit mutagenesis resulting from exposure of Salmonella typhimurium strain TA-100 to BPL and a second direct-acting carcinogen, N -methyl- N′ -nitro- N -nitrosoguanidine .Wissenschaftliche Forschungsanwendungen

Carcinogen Trapping and Cancer Prevention

Sodium 4-mercaptobenzene sulfonate (4-MBSNa) has shown potential in trapping direct-acting carcinogens within the gastrointestinal tract. It reacts rapidly with carcinogens like β-propiolactone and N-methyl-N'-nitro-N-nitrosoguanidine, potentially preventing these carcinogens from harming host tissues. Experiments with mice and rats indicated that 4-MBSNa could inhibit mutagenesis and carcinogenesis of the forestomach and large bowel induced by these carcinogens (Hochalter et al., 1988).

Synthesis of Biologically Active Heterocycles

In the field of chemical synthesis, sodium 4-mercaptobenzene sulfonate plays a role in creating biologically active compounds. For instance, it has been used as a precursor in synthesizing 1,2,4-triazole derivatives, which have notable antibacterial properties and can act as surface-active agents (R. El-Sayed, 2006).

Surface Activity and Environmental Applications

Sodium 4-mercaptobenzene sulfonate is also significant in the study of surface-active agents. For instance, it's a key component in the research of sodium dodecylbenzene sulfonate (SDBS), a major constituent of synthetic detergents. This research has applications in nanotechnology, particularly in the exfoliation of graphitic materials (Ferruccio Palazzesi et al., 2011).

Biodegradation Research

Sodium 4-mercaptobenzene sulfonate is relevant in environmental science, especially in the study of biodegradation. It's involved in research on the biodegradation of linear alkylbenzene sulfonates (LAS), a common component of cleaning products that can become environmental contaminants. Studies using organisms like Penicillium chrysogenum show the potential for effective biodegradation of these compounds, which could be vital in wastewater treatment technologies (M. F. Costa et al., 2020).

Synthesis of Functional Polymers

Sodium 4-mercaptobenzene sulfonate is used in the synthesis of functional polymers. For example, it plays a role in creating sodium sulfonate-functionalized poly(ether ether ketone)s, which have applications in various fields due to their thermal stability and solubility characteristics (Feng Wang et al., 1998).

Zukünftige Richtungen

Sodium 4-mercaptobenzene sulfonate has been used in various studies and applications, including the preparation of multifunctional surfactants derived from Sodium Dodecylbenzene Sulfonate . These surfactants have shown potential in reducing the interfacial tension between oil and water, enhancing emulsion ability, and improving oil-displacement efficiencies . This suggests potential future directions in the oil and petrochemical industry for oil production .

Eigenschaften

IUPAC Name |

sodium;4-sulfanylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S2.Na/c7-11(8,9)6-3-1-5(10)2-4-6;/h1-4,10H,(H,7,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZVOYZHSCHMLJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NaO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185819 | |

| Record name | Sodium 4-mercaptobenzene sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 4-mercaptobenzene sulfonate | |

CAS RN |

31984-70-0 | |

| Record name | Sodium 4-mercaptobenzene sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031984700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 4-mercaptobenzene sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B3051117.png)

methanone](/img/structure/B3051126.png)